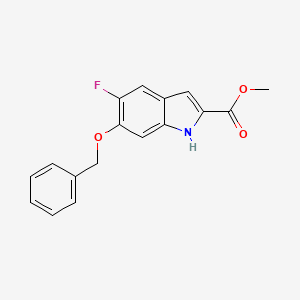

6-Benzyloxy-5-fluoro-1H-indole-2-carboxylic acid methyl ester, 95%

カタログ番号 B6346849

CAS番号:

872030-46-1

分子量: 299.30 g/mol

InChIキー: WSCPNTNIFNLGRL-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

6-Benzyloxy-5-fluoro-1H-indole-2-carboxylic acid methyl ester, 95% (6-BFICM) is a compound with a wide range of applications in scientific research. 6-BFICM is a synthetic organic compound that has a wide range of uses in the laboratory, including synthesis, analysis, and the study of biochemical and physiological processes.

科学的研究の応用

Synthesis and Intermediate Use in Pharmaceutical Development

- The compound is utilized as a key intermediate in the synthesis of other structurally complex molecules. For instance, the synthesis of "Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate" is a critical step in the development of HIV non-nucleoside reverse transcriptase inhibitors, demonstrating the role of similar indole derivatives in pharmaceutical research (Mayes et al., 2010).

Role in Antimicrobial and Anticancer Studies

- Various analogs of indole derivatives have been synthesized and evaluated for their potential antimicrobial and anticancer properties. For instance, a study explored the synthesis of a series of tetrahydropyrimidine carboxylic acid ethyl esters, closely related to indole derivatives, showing significant promise against specific bacterial strains and cancer cell lines (Sharma et al., 2012).

Application in Herbicide Development

- Indole derivatives have been used in the synthesis of herbicidal compounds. An example is the synthesis of isoindoline-1,3-dione substituted benzoxazinone derivatives containing a carboxylic ester group, which exhibited effective herbicidal activities against various weeds (Huang et al., 2009).

Contribution to Antiviral Research

- Some indole derivatives have been synthesized for their potential antiviral activities. For instance, research on substituted ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids investigated their effects against viruses like bovine viral diarrhea virus and hepatitis C virus (Ivashchenko et al., 2014).

特性

IUPAC Name |

methyl 5-fluoro-6-phenylmethoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO3/c1-21-17(20)15-8-12-7-13(18)16(9-14(12)19-15)22-10-11-5-3-2-4-6-11/h2-9,19H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSCPNTNIFNLGRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC(=C(C=C2N1)OCC3=CC=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Benzyloxy-5-fluoro-1H-indole-2-carboxylic acid methyl ester | |

Synthesis routes and methods

Procedure details

A mixture of methyl 2-azidoacetate, 4-benzyloxy-3-fluoro-benzaldehyde and sodium methanolate (in methanol) in toluene was reacted for 3 h at 0° C. The residue after filtration of the suspension was washed with methanol, partitioned between ethyl acetate and ammonium chloride solution and extracted with ethyl acetate. The combined organic layers were dried with Na2SO4, evaporated to dryness and the residue taken up in p-xylene and brought to reflux temperature for 2 h. After concentration the mixture was left to crystallize and the formed crystals were filtered off and washed with toluene. The title compound was after drying at 40° C. under vacuum obtained as yellow crystals. MS (m/e): 300.3 (MH+, 100%).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346767.png)

![2-[(3-Pyridylimino)methyl]phenol](/img/structure/B6346859.png)